3-(4-Fluorophenoxy)butanoic acid
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Overview
Description
3-(4-Fluorophenoxy)butanoic acid is an organic compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol It is characterized by the presence of a fluorophenyl group attached to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenoxy)butanoic acid typically involves the reaction of 4-fluorophenol with butanoic acid derivatives under specific conditions. One common method includes the use of ethyl 4-bromobutanoate and 4-fluorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Fluorophenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-(4-Fluorophenoxy)butanone or this compound derivatives.
Reduction: Formation of 3-(4-Fluorophenoxy)butanol.
Substitution: Formation of various substituted phenoxybutanoic acids.
Scientific Research Applications
3-(4-Fluorophenoxy)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenoxy)butanoic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carboxylic acid moiety can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
- 4-(4-Ethylphenoxy)butanoic acid
- 4-(Phenylsulfonyl)butanoic acid
- 4-(4-Bromophenoxy)butanoic acid
Comparison: 3-(4-Fluorophenoxy)butanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C10H11FO3 |
---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
3-(4-fluorophenoxy)butanoic acid |
InChI |
InChI=1S/C10H11FO3/c1-7(6-10(12)13)14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) |
InChI Key |
RZEIOHDDGGPORL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)OC1=CC=C(C=C1)F |
Origin of Product |
United States |
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